molecular formula C21H18N2O3S B14107385 1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14107385
M. Wt: 378.4 g/mol
InChI Key: PIRJRPGRHBSHIN-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core fused with a thiophene ring and substituted at the N1 and N3 positions. The N1 position carries a 4-methoxybenzyl group, while the N3 position is substituted with a 2-methylphenyl group. Its synthesis likely involves multi-step nucleophilic substitution and cyclization reactions, as inferred from related compounds .

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N2O3S/c1-14-5-3-4-6-17(14)23-20(24)19-18(11-12-27-19)22(21(23)25)13-15-7-9-16(26-2)10-8-15/h3-12H,13H2,1-2H3

InChI Key

PIRJRPGRHBSHIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the Methylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions using a methylphenyl derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used in various biological assays to understand its effects on cellular processes and molecular targets.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

The thieno-pyrimidine-dione scaffold is highly versatile, with analogs differing in fused rings and substitution patterns:

  • Thieno[2,3-d]pyrimidin-4(3H)-ones: These analogs lack the dione moiety but retain the thiophene-pyrimidine fusion. Substituents at positions C2 and C3 (e.g., aryl or benzyl groups) influence selectivity for biological targets like kinases or bacterial enzymes .
  • Pyrimidine-2,4(1H,3H)-diones: Non-thiophene-fused analogs (e.g., AZT and stavudine) are clinically validated antivirals, highlighting the importance of the dione core in nucleotide mimicry .

Substituent-Driven Functional Differences

Key analogs and their substituent effects:

Compound Name Substituents Key Properties Reference
1-(4-Methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione N1: 4-methoxybenzyl; N3: 2-methylphenyl Enhanced lipophilicity and steric bulk; potential CNS activity inferred from similar analogs
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione N1: oxadiazole-linked 2-chlorophenyl; N3: 4-fluorobenzyl Increased hydrogen-bonding capacity via oxadiazole; fluorobenzyl enhances metabolic stability
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione C5: methyl; C6: imidazo-pyridinyl; N3: phenyl Antimicrobial activity against P. aeruginosa (MIC < streptomycin); imidazo-pyridine enhances membrane penetration
3-Hydroxy-7-methyl-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione N1: 4-methylbenzyl; C7: methyl; C3: hydroxy Hydroxy group at C3 may confer antioxidant or metal-chelating properties

Biological Activity

1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H18N2O2S
  • Molecular Weight : 362.45 g/mol
  • CAS Number : Not specifically listed but related compounds exist in databases.

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a variety of biological activities primarily through their interaction with specific biological targets:

  • Protein Kinase Inhibition : These compounds have shown significant inhibitory activity against various protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases. Inhibitory effects on kinases lead to reduced cell proliferation and survival in tumor cells .
  • LHRH Receptor Antagonism : Some derivatives have been identified as potent antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor, which plays a role in reproductive hormone regulation. This antagonism can be beneficial in treating hormone-dependent cancers .

Anticancer Activity

The anticancer potential of 1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been investigated in various studies. The compound exhibits cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Studies have indicated that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. The presence of the methoxy group enhances their activity against Gram-positive bacteria and fungi .

Case Studies and Research Findings

StudyFindings
Study 1 Found that a related thieno[3,2-d]pyrimidine derivative inhibited MIF2 with an IC50 of 2.6 μM, suggesting potential for inflammatory disease treatment .
Study 2 Reported significant anticancer activity against breast cancer cell lines with a mechanism involving apoptosis .
Study 3 Demonstrated antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives can be influenced by structural modifications:

  • Substituents on the aromatic rings : The presence of electron-donating groups like methoxy enhances activity.
  • Positioning of functional groups : The location of substituents on the thieno or pyrimidine rings significantly affects potency and selectivity towards biological targets.

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